Cas no 2137766-56-2 (8-Methyl-1-propyl-1-azaspiro[4.5]decan-4-one)
![8-Methyl-1-propyl-1-azaspiro[4.5]decan-4-one structure](https://ja.kuujia.com/scimg/cas/2137766-56-2x500.png)
8-Methyl-1-propyl-1-azaspiro[4.5]decan-4-one 化学的及び物理的性質
名前と識別子
-
- 2137766-56-2
- 8-methyl-1-propyl-1-azaspiro[4.5]decan-4-one
- EN300-785528
- 8-Methyl-1-propyl-1-azaspiro[4.5]decan-4-one
-
- インチ: 1S/C13H23NO/c1-3-9-14-10-6-12(15)13(14)7-4-11(2)5-8-13/h11H,3-10H2,1-2H3
- InChIKey: OOXOHJBBYMFLJT-UHFFFAOYSA-N
- ほほえんだ: O=C1CCN(CCC)C21CCC(C)CC2
計算された属性
- せいみつぶんしりょう: 209.177964357g/mol
- どういたいしつりょう: 209.177964357g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
8-Methyl-1-propyl-1-azaspiro[4.5]decan-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-785528-1.0g |
8-methyl-1-propyl-1-azaspiro[4.5]decan-4-one |
2137766-56-2 | 95% | 1.0g |
$842.0 | 2024-05-22 | |
Enamine | EN300-785528-10.0g |
8-methyl-1-propyl-1-azaspiro[4.5]decan-4-one |
2137766-56-2 | 95% | 10.0g |
$3622.0 | 2024-05-22 | |
Enamine | EN300-785528-0.1g |
8-methyl-1-propyl-1-azaspiro[4.5]decan-4-one |
2137766-56-2 | 95% | 0.1g |
$741.0 | 2024-05-22 | |
Enamine | EN300-785528-0.05g |
8-methyl-1-propyl-1-azaspiro[4.5]decan-4-one |
2137766-56-2 | 95% | 0.05g |
$707.0 | 2024-05-22 | |
Enamine | EN300-785528-0.25g |
8-methyl-1-propyl-1-azaspiro[4.5]decan-4-one |
2137766-56-2 | 95% | 0.25g |
$774.0 | 2024-05-22 | |
Enamine | EN300-785528-5.0g |
8-methyl-1-propyl-1-azaspiro[4.5]decan-4-one |
2137766-56-2 | 95% | 5.0g |
$2443.0 | 2024-05-22 | |
Enamine | EN300-785528-2.5g |
8-methyl-1-propyl-1-azaspiro[4.5]decan-4-one |
2137766-56-2 | 95% | 2.5g |
$1650.0 | 2024-05-22 | |
Enamine | EN300-785528-0.5g |
8-methyl-1-propyl-1-azaspiro[4.5]decan-4-one |
2137766-56-2 | 95% | 0.5g |
$809.0 | 2024-05-22 |
8-Methyl-1-propyl-1-azaspiro[4.5]decan-4-one 関連文献
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
7. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
8-Methyl-1-propyl-1-azaspiro[4.5]decan-4-oneに関する追加情報
8-Methyl-1-Propyl-1-Azaspiro[4.5]decan-4-One (CAS No. 2137766-56-2): A Comprehensive Overview
8-Methyl-1-propyl-1-azaspiro[4.5]decan-4-one (CAS No. 2137766-56-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of azaspiro compounds, which are characterized by a nitrogen atom incorporated into a spirocyclic framework. The spirocyclic structure of 8-methyl-1-propyl-1-azaspiro[4.5]decan-4-one provides it with enhanced stability and bioavailability, making it a promising candidate for various pharmaceutical developments.
The chemical structure of 8-methyl-1-propyl-1-azaspiro[4.5]decan-4-one consists of a spirocyclic ring system with an azetidine moiety and a ketone functional group. The presence of the methyl and propyl substituents at specific positions on the ring system contributes to its unique pharmacological profile. Recent studies have shown that these structural features play a crucial role in modulating the compound's biological activity, particularly in terms of its binding affinity to specific receptors and enzymes.
In the context of medicinal chemistry, 8-methyl-1-propyl-1-azaspiro[4.5]decan-4-one has been extensively studied for its potential as a lead compound in drug discovery. One of the key areas of research has been its activity as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play critical roles in various physiological processes, including neurotransmission, hormone signaling, and immune responses. The ability of 8-methyl-1-propyl-1-azaspiro[4.5]decan-4-one to interact with GPCRs makes it a valuable tool for understanding receptor-ligand interactions and developing new therapeutic agents.
Beyond its potential as a GPCR modulator, 8-methyl-1-propyl-1-azaspiro[4.5]decan-4-one has also shown promise in other therapeutic areas. For instance, recent studies have demonstrated its anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and inflammatory bowel disease (IBD). The anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage.
In addition to its anti-inflammatory properties, 8-methyl-1-propyl-1-azaspiro[4.5]decan-4-one has been investigated for its neuroprotective effects. Preclinical studies have shown that this compound can protect neurons from oxidative stress and apoptosis, which are common mechanisms underlying neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The neuroprotective potential of 8-methyl-1-propyl-1-azaspiro[4.5]decan-4-one is further supported by its ability to enhance neurotrophic factor expression, which promotes neuronal survival and function.
The pharmacokinetic properties of 8-methyl-1-propyl-1-azaspiro[4.5]decan-4-one have also been evaluated in preclinical models. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for successful drug development. Its high oral bioavailability and low toxicity make it an attractive candidate for further clinical evaluation.
Clinical trials are currently underway to assess the safety and efficacy of 8-methyl-1-propyl-1-azaspiro[4.5]decan-4-one in various therapeutic indications. Early results from phase I trials have indicated that the compound is well-tolerated by human subjects, with no significant adverse effects observed at therapeutic doses. These findings provide a strong foundation for advancing the compound into later-stage clinical trials.
In conclusion, 8-methyl-1-propyl-1-azaspiro[4.5]decan-4-one (CAS No. 2137766-56-2) represents a promising compound with diverse therapeutic potential. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and drug discovery. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, it is likely that this compound will play an increasingly important role in the treatment of various diseases.
2137766-56-2 (8-Methyl-1-propyl-1-azaspiro[4.5]decan-4-one) 関連製品
- 1373500-30-1(1-ethynyl-2-fluoro-4-methoxybenzene)
- 2137606-73-4(8-Azaspiro[4.5]decan-1-amine, 8-(methylsulfonyl)-)
- 476439-20-0(N-(4-butyl-5-{(4-fluorophenyl)methylsulfanyl}-4H-1,2,4-triazol-3-yl)methyladamantane-1-carboxamide)
- 2059937-27-6(4-Bromo-5-(2,7-dioxabicyclo[4.1.0]heptan-6-yl)-1-ethylpyrazole)
- 1260658-66-9(4-Hydroxyquinazoline-5-carbonitrile)
- 63882-16-6(2-azabicyclo2.2.1hept-5-ene hydrochloride)
- 4090-60-2(1,3,2-Dioxaphosphorinane,5,5-dimethyl-, 2-oxide)
- 2137574-70-8(5-bromo-6-ethyl-7-methyl-2-(pentan-2-yl)-1,2,4triazolo1,5-apyridine)
- 2228784-77-6(O-1-(5-bromo-1H-indol-2-yl)ethylhydroxylamine)
- 1235407-15-4(4-CHLORO-5-FLUORO-2-IODOPHENOL)